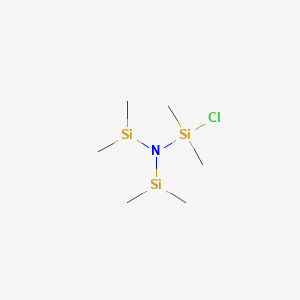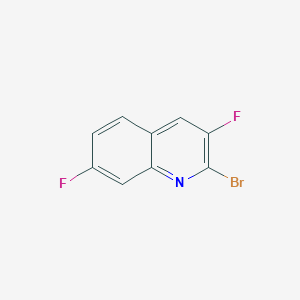
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is a chemical compound with the molecular formula C12H15NO4 It is a derivative of isoquinoline, characterized by the presence of two methoxy groups at positions 6 and 7, an oxo group at position 2, and a hydroxymethyl group at position 1
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 6,7-dimethoxyisoquinoline.
Oxidation: The 6,7-dimethoxyisoquinoline is oxidized to introduce the oxo group at position 2. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Hydroxymethylation: The final step involves the introduction of the hydroxymethyl group at position 1. This can be accomplished through a reaction with formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)carboxylic acid.
Reduction: Formation of (6,7-Dimethoxy-2-hydroxy-2lambda~5~-isoquinolin-1-yl)methanol.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and oxo groups play a crucial role in its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, its structural features allow it to interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Similar in structure but lacks the oxo group at position 2.
6,7-Dimethoxy-1-methyl-2-oxo-1,2-dihydroquinoxalin-3-ylpropionohydrazide: Contains similar methoxy groups but differs in the core structure and functional groups.
Uniqueness
(6,7-Dimethoxy-2-oxo-2lambda~5~-isoquinolin-1-yl)methanol is unique due to the presence of both methoxy and oxo groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
849586-71-6 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
(6,7-dimethoxy-2-oxidoisoquinolin-2-ium-1-yl)methanol |
InChI |
InChI=1S/C12H13NO4/c1-16-11-5-8-3-4-13(15)10(7-14)9(8)6-12(11)17-2/h3-6,14H,7H2,1-2H3 |
Clé InChI |
WHQIRWQTHDCINN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=C[N+](=C2CO)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)


![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)

![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)




![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)


